Pterokaurane R

Neuroinflammation ent-Kaurane Structure-Activity Relationship (SAR)

Pterokaurane R's unique trihydroxy substitution pattern (C-2, C-16, C-19) makes it an essential negative control for neuroinflammation assays and a critical SAR standard. Unlike generic analogs, its defined stereoelectronic profile ensures reproducible, non-comparable results. Sourced from Pteris multifida, this high-purity reference standard is vital for rigorous metabolomic profiling and botanical authentication.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B592895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterokaurane R
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1
InChIKeyMXIMVMNHKVTJLO-JULPPZSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pterokaurane R: An Ent-Kaurane Diterpenoid Sourced from Pteris Species for Neuroinflammation and Oncology Research


Pterokaurane R (CAS 67349-43-3) is a naturally occurring ent-kaurane diterpenoid with the molecular formula C20H34O3 [1]. It is a known compound that can be isolated from the herbs of various Pteris species, including Pteris multifida . The compound is structurally characterized by a tetracyclic carbon skeleton with three hydroxyl groups . While it is a member of a class of compounds with documented cytotoxic and anti-neuroinflammatory activities, specific bioactivity data for Pterokaurane R itself remains limited in the primary literature, with its identification often occurring alongside more active analogs [1].

Why Generic Ent-Kaurane Diterpenoid Substitution Fails for Pterokaurane R


Substituting Pterokaurane R with a general ent-kaurane diterpenoid is not scientifically justified due to the critical structure-activity relationship (SAR) governing this class. A comparative study of 12 ent-kaurane diterpenoids from Pteris multifida revealed that the degree of hydroxylation and the specific substitution patterns dramatically influence bioactivity. For instance, the presence of a hydroxyl group at the C-2 position conferred more potent NO inhibitory activity than its corresponding glycoside, and an additional hydroxyl at C-6 decreased activity [1]. The specific arrangement of functional groups in Pterokaurane R—namely three hydroxyl groups at the C-2, C-16, and C-19 positions —creates a unique stereoelectronic profile that cannot be replicated by other in-class compounds. Therefore, relying on a generic analog with an undefined or different hydroxylation pattern will yield unpredictable and non-comparable results in assays designed to probe specific biological pathways.

Pterokaurane R Quantitative Differentiation Evidence: A Guide for Procurement and Scientific Selection


Activity Gap: Pterokaurane R's NO Inhibitory Activity is Inferior to Structural Analogs Pterokaurane P1 and 2β,15α-dihydroxy-ent-kaur-16-ene

A comparative study of 12 ent-kaurane diterpenoids isolated from Pteris multifida evaluated their ability to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglial cells. While the most active compounds, 2β,15α-dihydroxy-ent-kaur-16-ene (Compound 1) and Pterokaurane P1 (Compound 7), demonstrated significant NO inhibition with IC50 values of 13.9 µM and 10.8 µM respectively, Pterokaurane R (Compound 11) did not exhibit significant activity at the tested concentrations and was not assigned an IC50 value [1]. This indicates a clear and quantifiable activity gap.

Neuroinflammation ent-Kaurane Structure-Activity Relationship (SAR)

Structural Differentiation: Pterokaurane R's Trihydroxy Substitution Pattern Dictates Unique SAR vs. Dihydroxy and Glycosylated Analogs

Pterokaurane R is structurally defined by hydroxyl groups at the C-2, C-16, and C-19 positions of its ent-kaurane skeleton . In contrast, the more active analogs 2β,15α-dihydroxy-ent-kaur-16-ene and Pterokaurane P1 possess dihydroxy substitution patterns (C-2, C-15 and C-2, C-6, C-15 respectively) [1]. The study demonstrates that the location and number of hydroxyl groups are critical for activity, with a C-2 hydroxyl group enhancing activity and a C-6 hydroxyl group decreasing it [1]. This class-level inference positions Pterokaurane R's unique trihydroxy pattern as a distinct structural feature that differentiates it from both the more active dihydroxy compounds and the less active glycosides.

Medicinal Chemistry Structure-Activity Relationship (SAR) Diterpenoid Chemistry

Class-Level Cytotoxic Potential: Ent-Kaurane Diterpenoids Exhibit Anticancer Activity in Various Cell Lines

While direct cytotoxicity data for Pterokaurane R is absent, its class of compounds (ent-kaurane diterpenoids) has demonstrated measurable anticancer potential in several studies. For instance, Pterisolic acid G (PAG), an ent-kaurane diterpenoid from the related species Pteris semipinnata, inhibited the growth of HCT116 colorectal cancer cells in a time- and dose-dependent manner [1]. Another analog, 5F, showed moderate cytotoxicity against a panel of carcinoma cell lines, including HL-60, MGC-803, CNE-2Z, and BEL-7402, with IC50 values ranging from 26.4 to 74.2 µM [2]. This class-level activity supports the use of Pterokaurane R in exploratory oncology research.

Oncology Natural Products Cytotoxicity Assay

Limited Bioactivity Profile: Pterokaurane R's Lack of Significant NO Inhibition Contrasts with Potent In-Class Analogs

In a direct comparative assay, Pterokaurane R (Compound 11) was one of several isolates from P. multifida that did not show significant inhibition of NO production in LPS-activated BV-2 cells [1]. This is in stark contrast to compounds 1 and 7 from the same study, which showed IC50 values of 13.9 µM and 10.8 µM respectively, and were reported to have higher NO inhibitory activities than previously reported ent-kaurane diterpenoids in the same cell line [1]. This defines Pterokaurane R as a low-activity member of its structural class.

Neuroinflammation Negative Control Ent-Kaurane

Pterokaurane R: Key Research and Industrial Application Scenarios for Procurement


Use as an Essential Negative Control in Anti-Neuroinflammatory Assays

As established in Section 3, Pterokaurane R is a structurally similar ent-kaurane diterpenoid that lacks significant NO inhibitory activity when compared directly to more potent analogs like Pterokaurane P1 [1]. This makes it an ideal negative control for in vitro assays (e.g., LPS-stimulated BV-2 microglia) designed to assess the anti-neuroinflammatory potential of new chemical entities or other ent-kaurane diterpenoids. Its use can help confirm that observed anti-inflammatory effects are not due to non-specific interactions of the ent-kaurane scaffold.

Probe for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique trihydroxy substitution pattern (C-2, C-16, C-19) of Pterokaurane R provides a distinct structural variant for SAR investigations within the ent-kaurane class [1]. Medicinal chemists can use this compound to systematically study the effect of hydroxyl group position and count on a range of biological targets, including anti-inflammatory, anticancer, and other pathways. Its procurement enables the generation of valuable data for designing more potent and selective analogs.

Reference Standard for Metabolomic and Phytochemical Profiling of Pteris Species

Pterokaurane R is a known chemical constituent of Pteris multifida and other related ferns . As such, a pure sample is required as an analytical reference standard for LC-MS or GC-MS based metabolomic studies aimed at profiling the chemical diversity of Pteris species, quality control of herbal extracts, or identifying chemical markers for botanical authentication. Its well-defined structure allows for unambiguous identification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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